2,6-Dimethylphenyl dimethylsulfamate
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Overview
Description
2,6-Dimethylphenyl dimethylsulfamate is an organic compound with a unique structure that includes a dimethylphenyl group and a dimethylsulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl dimethylsulfamate typically involves the reaction of 2,6-dimethylphenol with dimethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,6-Dimethylphenol+Dimethylsulfamoyl chloride→2,6-Dimethylphenyl dimethylsulfamate+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamate group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2,6-Dimethylphenyl dimethylsulfamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of 2,6-Dimethylphenyl dimethylsulfamate.
2,6-Dimethylaniline: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C10H15NO3S/c1-8-6-5-7-9(2)10(8)14-15(12,13)11(3)4/h5-7H,1-4H3 |
InChI Key |
MBFOXCLFVFXBFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OS(=O)(=O)N(C)C |
Origin of Product |
United States |
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